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Cat. No.: B15556619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cbz-Lys-Lys-PABA-AMC diTFA is a fluorogenic peptide substrate designed for the sensitive

detection of proteases that exhibit a substrate preference for cleaving after lysine residues. The

presence of a di-lysine motif suggests its utility in assaying the activity of trypsin-like serine

proteases and potentially other proteases such as cathepsin B, which are involved in a

multitude of physiological and pathological processes. Upon enzymatic cleavage of the amide

bond between the peptide and the 7-amino-4-methylcoumarin (AMC) group, the highly

fluorescent AMC is released. The resulting increase in fluorescence intensity can be monitored

in real-time to quantify enzyme activity, making this substrate a valuable tool for enzyme

kinetics, inhibitor screening, and high-throughput screening (HTS) applications.

Principle of Assay
The core of the assay lies in the enzymatic hydrolysis of the Cbz-Lys-Lys-PABA-AMC

substrate. In its intact form, the fluorescence of the AMC moiety is quenched. Proteolytic

cleavage liberates the free AMC, which exhibits strong fluorescence when excited at

approximately 360-380 nm, with an emission maximum around 440-460 nm. The rate of the

increase in fluorescence is directly proportional to the enzymatic activity.
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Recommended Working Concentrations
The optimal working concentration of Cbz-Lys-Lys-PABA-AMC diTFA is dependent on the

specific enzyme and assay conditions. Based on data from analogous fluorogenic substrates

with similar di-basic cleavage sites, the following concentration ranges are recommended as a

starting point for optimization.

Application
Recommended
Concentration Range

Notes

Enzyme Kinetics (Km/Vmax

Determination)
0.1 µM - 100 µM

A wide range of substrate

concentrations is necessary to

accurately determine

Michaelis-Menten kinetics.[1]

Standard Enzyme Activity

Assays
10 µM - 100 µM

A concentration at or above

the Km value is typically used

to ensure the reaction rate is

proportional to the enzyme

concentration. For similar

substrates, concentrations

around 50 µM to 80 µM are

common.[2][3]

High-Throughput Inhibitor

Screening
10 µM - 50 µM

The substrate concentration

should ideally be close to the

Km value to ensure sensitive

detection of competitive

inhibitors.

Kinetic Parameters of Similar Substrates
While specific kinetic data for Cbz-Lys-Lys-PABA-AMC diTFA is not readily available, the

following table provides kinetic parameters for the cleavage of structurally similar substrates by

relevant proteases. This data serves as a valuable reference for experimental design.
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Substrate Enzyme Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

pH
Referenc
e

Z-Arg-Lys-

AMC

Cathepsin

B
- - - 7.2 [4]

Z-Nle-Lys-

Arg-AMC

Cathepsin

B
118 3.9 33,050 4.6 [2]

Z-Nle-Lys-

Arg-AMC

Cathepsin

B
87 0.9 10,344 7.2 [2]

Ac-Arg-

Gly-Lys-

AMC

Trypsin-like

proteases
- - - 8.0 [1]

Note: Kinetic parameters are highly dependent on specific assay conditions (e.g., pH,

temperature, buffer composition).

Experimental Protocols
The following are general protocols that can be adapted for use with Cbz-Lys-Lys-PABA-AMC
diTFA. It is crucial to optimize these protocols for your specific enzyme and experimental

setup.

I. General Protease Activity Assay
This protocol is designed for the basic measurement of enzyme activity.

Materials:

Cbz-Lys-Lys-PABA-AMC diTFA

Purified protease of interest

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂ for trypsin-like

proteases; or 25 mM MES, pH 5.0 for cathepsin B)[1][2]

DMSO (for dissolving the substrate)
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96-well black microplate

Fluorescence microplate reader

Procedure:

Substrate Preparation:

Prepare a stock solution of Cbz-Lys-Lys-PABA-AMC diTFA in DMSO at a concentration

of 10 mM.

Further dilute the stock solution in Assay Buffer to the desired final working concentration

(e.g., 50 µM).

Enzyme Preparation:

Dilute the purified protease in ice-cold Assay Buffer to the desired working concentration.

The optimal enzyme concentration should be determined empirically to ensure a linear

reaction rate.

Assay Setup:

To each well of the 96-well black microplate, add 50 µL of the diluted substrate solution.

Include a substrate blank control containing 50 µL of Assay Buffer without the substrate.

Include a negative control containing 50 µL of the substrate solution and 50 µL of Assay

Buffer without the enzyme.

Initiate Reaction:

Add 50 µL of the diluted enzyme solution to each well to initiate the enzymatic reaction.

Mix gently.

Data Acquisition:

Immediately place the plate in a fluorescence microplate reader.
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Monitor the increase in fluorescence intensity over time (kinetic read) at an excitation

wavelength of ~380 nm and an emission wavelength of ~460 nm.

Record data points at regular intervals (e.g., every minute) for a duration sufficient to

establish a linear rate of substrate cleavage.

Data Analysis:

Subtract the background fluorescence (from the negative control) from all experimental

readings.

Calculate the rate of reaction (V₀) from the initial linear portion of the fluorescence versus

time plot. The rate is typically expressed in Relative Fluorescence Units (RFU) per minute.

II. Enzyme Kinetics (Km and Vmax Determination)
This protocol is for determining the Michaelis-Menten kinetic parameters.

Procedure:

Enzyme Concentration: Use a fixed, low concentration of the enzyme that results in a linear

rate of product formation over the assay duration.

Substrate Concentrations: Prepare a series of dilutions of the Cbz-Lys-Lys-PABA-AMC
diTFA substrate in Assay Buffer, typically ranging from 0.1 to 10 times the expected Km.[1]

Assay Setup: Perform the protease activity assay as described above for each substrate

concentration.

Data Analysis:

Determine the initial velocity (V₀) for each substrate concentration.

Plot V₀ versus substrate concentration ([S]).

Fit the data to the Michaelis-Menten equation using non-linear regression software to

determine the Km and Vmax values.
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III. High-Throughput Inhibitor Screening
This protocol is for screening compound libraries for potential protease inhibitors.

Procedure:

Reagent Preparation:

Prepare the enzyme and substrate solutions as described in the general protocol. The

substrate concentration should ideally be at or near the Km value.

Prepare a stock solution of each inhibitor in DMSO.

Assay Setup:

Add a small volume (e.g., 1 µL) of each inhibitor solution to the wells of a 96-well plate.

Include a vehicle control (DMSO only).

Add 50 µL of the diluted enzyme solution to each well and incubate for a pre-determined

time (e.g., 15-30 minutes) to allow for inhibitor binding.

Initiate the reaction by adding 50 µL of the substrate solution to each well.

Data Acquisition and Analysis:

Measure the fluorescence as described in the general activity assay.

Calculate the percentage of inhibition for each compound compared to the vehicle control.
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Caption: General experimental workflow for a protease activity assay using Cbz-Lys-Lys-
PABA-AMC diTFA.
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Caption: Enzymatic cleavage of Cbz-Lys-Lys-PABA-AMC diTFA by a target protease, leading

to the release of the fluorescent AMC molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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